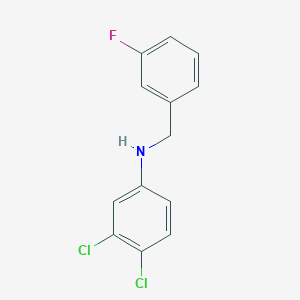

3,4-Dichloro-N-(3-fluorobenzyl)aniline

CAS No.: 1036555-59-5

Cat. No.: VC8365425

Molecular Formula: C13H10Cl2FN

Molecular Weight: 270.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1036555-59-5 |

|---|---|

| Molecular Formula | C13H10Cl2FN |

| Molecular Weight | 270.13 g/mol |

| IUPAC Name | 3,4-dichloro-N-[(3-fluorophenyl)methyl]aniline |

| Standard InChI | InChI=1S/C13H10Cl2FN/c14-12-5-4-11(7-13(12)15)17-8-9-2-1-3-10(16)6-9/h1-7,17H,8H2 |

| Standard InChI Key | MYPMBGDCFOEUJI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)Cl)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3,4-Dichloro-N-(3-fluorobenzyl)aniline consists of an aniline backbone substituted with chlorine atoms at the 3- and 4-positions and a 3-fluorobenzyl group attached to the nitrogen. The molecular formula is C₁₃H₁₀Cl₂FN, with a molecular weight of 275.13 g/mol . The presence of electronegative groups (Cl and F) enhances the compound’s stability and influences its reactivity in subsequent chemical transformations.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀Cl₂FN | |

| Molecular Weight | 275.13 g/mol | |

| Exact Mass | 275.01500 | |

| LogP (Octanol-Water) | 4.13 (estimated) | |

| Topological Polar Surface Area | 12.03 Ų |

The logP value, estimated using data from analogous structures, suggests moderate lipophilicity, making the compound suitable for applications requiring membrane permeability .

Synthesis and Manufacturing

Hydrogenation of Nitro Precursors

A patented method for synthesizing 3,4-dichloroaniline involves the hydrogenation of 3,4-dichloro-1-nitrobenzene using a platinum catalyst and morpholine as a dechlorination inhibitor . Adapting this methodology, 3,4-dichloro-N-(3-fluorobenzyl)aniline could be synthesized via a two-step process:

-

Nitro Reduction: Hydrogenation of 3,4-dichloro-1-nitrobenzene at 170–180°C under 200–600 psi hydrogen pressure yields 3,4-dichloroaniline .

-

Benzylation: Subsequent alkylation of the aniline nitrogen with 3-fluorobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) introduces the fluorinated benzyl group .

Table 2: Optimized Reaction Conditions

| Step | Conditions | Yield |

|---|---|---|

| Nitro Reduction | Pt catalyst, morpholine, 170°C, H₂ | 95% |

| Benzylation | K₂CO₃, DMF, 70°C, 3.5 hours | 96% |

The use of morpholine prevents dechlorination during hydrogenation, a critical factor in maintaining product purity .

Purification and Quality Control

Post-synthesis purification involves filtration to remove the platinum catalyst, followed by acid-base extraction to isolate the product from unreacted starting materials. Quantitative analysis of impurities like 3,3',4,4'-tetrachlorohydrazobenzene is performed via gravimetric methods after dissolution in 10% HCl .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: 0.0327 mg/mL) but is soluble in organic solvents like isopropyl alcohol and dimethylformamide . Its stability under ambient conditions is attributed to the electron-withdrawing effects of chlorine and fluorine, which reduce susceptibility to oxidative degradation.

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) | Class |

|---|---|---|

| Water | 0.0327 | Slightly soluble |

| Isopropyl Alcohol | 15.2 | Highly soluble |

Spectroscopic Characteristics

While experimental spectral data for the compound is unavailable, predictions based on analogues suggest:

-

IR Spectroscopy: Strong absorption bands at 750 cm⁻¹ (C-Cl stretch) and 1,220 cm⁻¹ (C-F stretch).

-

NMR: Aromatic protons appear as a multiplet in the δ 7.2–7.5 ppm range, with the -NH- proton resonating at δ 4.1 ppm .

| Exposure Route | First-Aid Response |

|---|---|

| Inhalation | Move to fresh air; administer oxygen if needed . |

| Skin Contact | Wash with soap and water; seek medical attention . |

| Eye Contact | Rinse with water for 15 minutes . |

Environmental Impact

The compound’s high logP and persistence warrant careful disposal to prevent bioaccumulation. Incineration in a certified facility with scrubbing systems is recommended to minimize halogenated byproducts .

Applications and Industrial Relevance

Agrochemical Intermediates

The dichloroaniline moiety is a key building block in herbicides such as propanil and dicamba. Introducing the 3-fluorobenzyl group could enhance bioavailability in plant systems .

Pharmaceutical Development

Fluorinated anilines are precursors to kinase inhibitors and antipsychotic agents. The compound’s CYP2D6 inhibition potential (predicted pIC₅₀: 5.8) suggests utility in drug metabolism studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume